N-[(4-chlorophenyl)methyl]pyrazine-2-carboxamide
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Overview
Description
N-[(4-chlorophenyl)methyl]pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anti-tubercular agents. The structure of this compound consists of a pyrazine ring substituted with a carboxamide group and a 4-chlorophenylmethyl group.
Preparation Methods
The synthesis of N-[(4-chlorophenyl)methyl]pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-chlorobenzylamine to yield the desired carboxamide. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and solvents like dichloromethane or tetrahydrofuran. The Yamaguchi reaction, which involves 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, can also be employed for the synthesis of pyrazine-2-carboxamides .
Chemical Reactions Analysis
N-[(4-chlorophenyl)methyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]pyrazine-2-carboxamide has been extensively studied for its potential anti-tubercular activity. It has shown significant activity against Mycobacterium tuberculosis, making it a promising candidate for the development of new anti-tubercular drugs . Additionally, pyrazine derivatives, including this compound, have been investigated for their antimicrobial, antifungal, and anticancer properties .
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets within the bacterial cell. It is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to cell death. The compound may also interfere with other metabolic pathways within the bacterial cell, contributing to its antimicrobial activity .
Comparison with Similar Compounds
N-[(4-chlorophenyl)methyl]pyrazine-2-carboxamide can be compared with other pyrazine derivatives, such as:
- N-(2-ethylhexyl)pyrazine-2-carboxamide
- N-(4-fluorobenzyl)pyrazine-2-carboxamide
These compounds share a similar core structure but differ in their substituents, which can influence their biological activity and pharmacokinetic properties. This compound is unique due to its specific substitution pattern, which contributes to its potent anti-tubercular activity .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-10-3-1-9(2-4-10)7-16-12(17)11-8-14-5-6-15-11/h1-6,8H,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWWSWMRKDXLHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=NC=CN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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